N-[(3,4-dimethoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-d]pyrimidine derivatives, including N-(3,4-Dimethoxybenzyl)thieno[2,3-d]pyrimidin-4-amine, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives . One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[2,3-d]pyrimidin-4-ones . Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethoxybenzyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or thienopyrimidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
N-(3,4-Dimethoxybenzyl)thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3,4-Dimethoxybenzyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, which is crucial for the bacterium’s energy metabolism . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its function and leading to the depletion of ATP in the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-amine: Similar in structure but with different substitution patterns, leading to varied biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds share the thieno core but differ in the fused ring system, resulting in distinct chemical and biological properties.
4-Aminopyrrolo[2,3-d]pyrimidine: Another related compound with potential antitubercular activity.
Uniqueness
N-(3,4-Dimethoxybenzyl)thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit cytochrome bd oxidase sets it apart from other similar compounds, making it a valuable chemical probe for studying mycobacterial energy metabolism .
Properties
CAS No. |
63894-03-1 |
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Molecular Formula |
C15H15N3O2S |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H15N3O2S/c1-19-12-4-3-10(7-13(12)20-2)8-16-14-11-5-6-21-15(11)18-9-17-14/h3-7,9H,8H2,1-2H3,(H,16,17,18) |
InChI Key |
YXYGDMMEZDEEIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=C3C=CSC3=NC=N2)OC |
solubility |
20.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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